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Compound of Interest

Compound Name: 4-(2-Iodophenoxy)piperidine

CAS No.: 1220175-12-1

Cat. No.: B1525680

Get Quote

Chemical Context & Analytical Challenges
4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) is a highly versatile building block

frequently utilized in medicinal chemistry and radioligand synthesis[1]. Structurally, it consists of

a lipophilic, highly polarizable iodophenoxy moiety linked to a basic piperidine ring.

From an analytical perspective, this molecule presents a dual challenge:

High Lipophilicity: The heavy iodine atom significantly increases the molecule's retention

factor ( k′ ) on standard reversed-phase (RP) stationary phases.

High Basicity: The secondary amine of the piperidine ring possesses a pKa of approximately

10–11. At neutral or acidic pH, this amine is fully protonated. On traditional silica-based

columns, this positively charged nitrogen undergoes strong secondary electrostatic

interactions with negatively charged, unendcapped surface silanols (pKa ~4.5). This

phenomenon leads to 2[2].
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Causality in Method Development (Expertise &
Experience)
Overcoming Secondary Silanol Interactions
To achieve accurate quantification, the analytical method must neutralize the electrostatic

attraction between the analyte and the stationary phase. We employ two distinct strategies

depending on the detection modality:

For HPLC-UV (Macro-level Purity): We utilize a high-pH mobile phase (10 mM Ammonium

Bicarbonate, pH 9.0). At this pH, the ionization of the piperidine amine is significantly

suppressed, rendering the molecule neutral. This eliminates cationic interactions with the

silica surface, yielding sharp, symmetrical peaks. Because traditional "Type A" silica

dissolves above pH 8.0, a sterically protected, ethylene-bridged hybrid (EBH) silica column is

mandatory[3].

For LC-MS/MS (Trace-level Quantification): Mass spectrometry in positive electrospray

ionization (ESI+) mode requires the analyte to be protonated. Therefore, we use a low-pH

mobile phase (0.1% Formic Acid, pH ~2.7). To prevent the resulting4[4], we employ a highly

end-capped, core-shell "Type B" silica column. This physically blocks the analyte from

reaching the acidic silanol sites while maintaining maximum ionization efficiency in the MS

source.

Mass Spectrometry Fragmentation Logic
In LC-MS/MS, 4-(2-Iodophenoxy)piperidine (Exact Mass: 303.01 g/mol ) readily accepts a

proton to form the [M+H]+ precursor ion at m/z 304.1. Upon Collision-Induced Dissociation

(CID) using argon gas, the weakest bond—the ether C-O linkage—cleaves.

Quantifier Ion (m/z 84.1): Charge retention on the piperidine nitrogen forms a highly stable

cyclic iminium ion. Its high abundance makes it ideal for primary quantification.

Qualifier Ion (m/z 218.9): Charge retention on the iodophenol fragment. The distinct mass

defect of the iodine atom provides exceptional specificity, confirming peak identity without

interference from matrix components.
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Analytical Workflows & Visualizations
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Caption: Analytical workflow for the robust quantification of 4-(2-Iodophenoxy)piperidine.
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Caption: ESI+ MS/MS fragmentation pathway of 4-(2-Iodophenoxy)piperidine.

Step-by-Step Experimental Protocols
Sample Preparation (Self-Validating Dilution)
Causality: To prevent solvent-effect peak distortion (fronting/splitting), the sample diluent must

be equal to or weaker than the initial mobile phase conditions.

Accurately weigh 10.0 mg of 4-(2-Iodophenoxy)piperidine standard into a 10 mL volumetric

flask.

Dissolve completely in 5.0 mL of LC-MS grade Methanol (sonicate for 5 minutes to ensure

the lipophilic iodine core is fully solvated).

Make up to volume with LC-MS grade Water (Final diluent: 50:50 MeOH:H2O).

Filter through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding

of the basic amine).

Serially dilute to the target working concentration (e.g., 10 µg/mL for UV; 10 ng/mL for MS).

Method A: HPLC-UV Protocol (Purity & Assay)
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System Suitability Test (SST): Before running samples, inject the standard 5 times. The system

is validated only if the Tailing Factor (Tf) is < 1.5 and peak area %RSD is < 2.0%.

Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) – Hybrid silica.

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.0 with

Ammonium Hydroxide).

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.

Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

Detection: UV at 220 nm (Optimal for the π→π∗ transition of the iodophenoxy ring).

Time (min) % Mobile Phase A % Mobile Phase B Curve

0.0 80 20 Initial

8.0 20 80 Linear

10.0 20 80 Hold

10.1 80 20 Linear

15.0 80 20 Re-equilibration

Method B: LC-MS/MS Protocol (Trace Quantification)
System Suitability Test (SST): Signal-to-Noise (S/N) ratio of the 1 ng/mL standard must be ≥

10:1 for the quantifier ion.

Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 1.7 µm) – Core-shell, highly end-

capped.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 0.4 mL/min.

Source Conditions: ESI Positive, Capillary Voltage 3.5 kV, Desolvation Temp 450°C.

Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

Purpose

4-(2-

Iodophenoxy)

piperidine

304.1 84.1 50 25 Quantifier

4-(2-

Iodophenoxy)

piperidine

304.1 218.9 50 18 Qualifier

System Suitability & ICH Q2(R2) Validation
To ensure absolute trustworthiness, the analytical procedures must be validated according to

the5[5]. The table below summarizes the expected self-validating parameters for the LC-

MS/MS method:

Validation Parameter
Acceptance Criteria (ICH
Q2(R2))

Expected Performance for
LC-MS/MS

Linearity & Range R2≥0.995 R2>0.999 (0.5 to 500 ng/mL)

Limit of Detection (LOD) S/N ≥ 3:1 0.1 ng/mL

Limit of Quantitation (LOQ) S/N ≥ 10:1, Precision ≤ 20% 0.5 ng/mL

Precision (Repeatability) %RSD ≤ 2.0% (n=6) %RSD ≤ 1.5% at 10 ng/mL

Accuracy (Recovery) 90.0% – 110.0% recovery
98.5% – 102.1% across 3

levels

Specificity No interfering peaks at RT
Blank matrix shows < 5% of

LOQ area
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1525680?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

